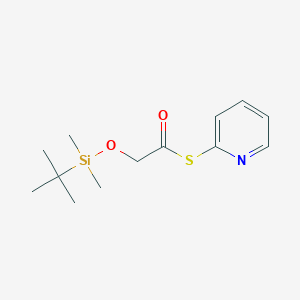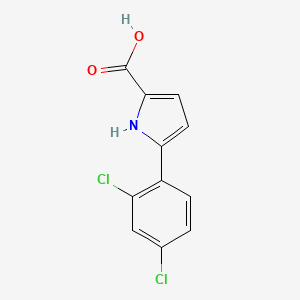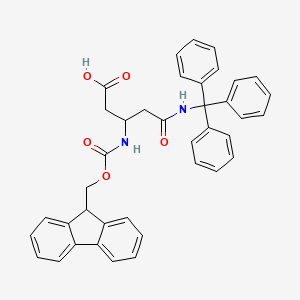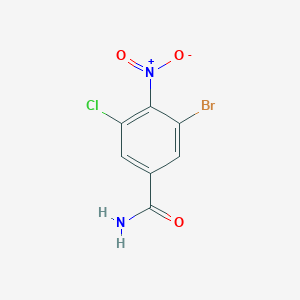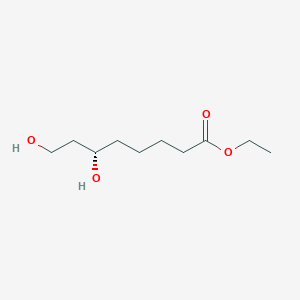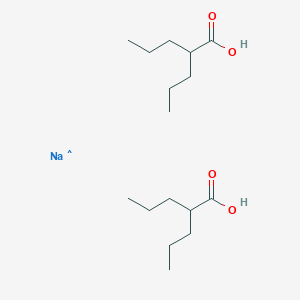
CID 9883211
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Divalproex sodium is a coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship. It is primarily used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is commonly prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The process involves the crystallization of a 1:1 mixture of valproic acid and sodium valproate from a chilled solution of acetone, followed by washing with chilled acetone .
Industrial Production Methods
In industrial settings, divalproex sodium is produced using a similar method but on a larger scale. The film hydration method is also employed to prepare formulations, which are then examined for viscosity, morphological properties, and encapsulation efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form valeric acid and other related substances.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include valeric acid, 2-methyl valeric acid, and 2-propyl-2-pentenoic acid .
Wissenschaftliche Forschungsanwendungen
Divalproex sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving coordination chemistry and reaction mechanisms.
Wirkmechanismus
The exact mechanism by which divalproex sodium exerts its effects is not fully understood. it is believed to increase brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This increase in GABA levels helps to stabilize neuronal activity, thereby reducing the occurrence of seizures and mood swings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valproic Acid: Similar in structure and function, but divalproex sodium is preferred due to its better gastrointestinal tolerance.
Lamotrigine: Another anticonvulsant used for similar indications but has a different mechanism of action.
Carbamazepine: Used for epilepsy and bipolar disorder but differs in its chemical structure and side effect profile.
Uniqueness
Divalproex sodium is unique in its ability to provide a stable release of the active compound, leading to more consistent therapeutic effects and fewer gastrointestinal side effects compared to valproic acid .
Eigenschaften
Molekularformel |
C16H32NaO4 |
|---|---|
Molekulargewicht |
311.41 g/mol |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
FZTDWYFCSIEEDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


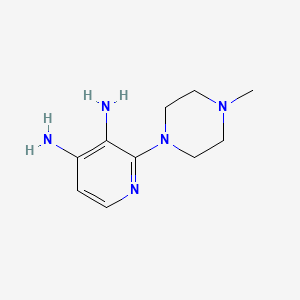
![1-Propoxy-1H-benzo[d]imidazole](/img/structure/B15198700.png)
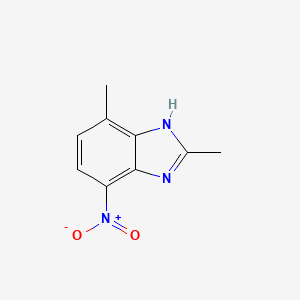
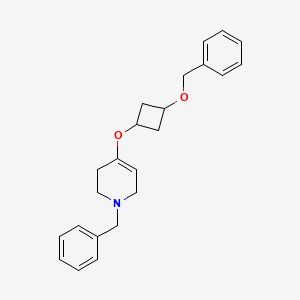
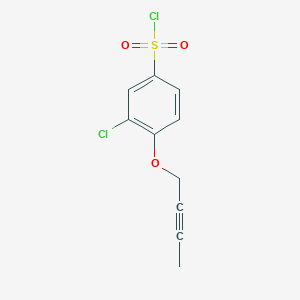
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
